
N-Desmethyl Imatinib
Overview
Description
N-Desmethyl Imatinib (NDI) is the primary active metabolite of the tyrosine kinase inhibitor (TKI) Imatinib, formed via hepatic CYP3A4-mediated N-demethylation . It retains equipotent activity to Imatinib in inhibiting Bcr-Abl, c-Kit, and PDGFR kinases, contributing to the therapeutic efficacy of Imatinib in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Desmethyl Imatinib is synthesized through the demethylation of Imatinib. The process typically involves the use of specific demethylating agents under controlled conditions. One common method involves the use of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which facilitate the removal of a methyl group from Imatinib .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale biotransformation processes using microbial or enzymatic systems. These systems are optimized to enhance the yield and purity of the compound. The process is carefully monitored to ensure consistency and quality .
Chemical Reactions Analysis
Key Production Steps
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The demethylation step achieves 8–24% conversion efficiency from imatinib under optimized acidic conditions .
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Final purification employs chromatographic techniques to minimize impurities like desmethyl derivatives .
Metabolic Pathways and Enzymatic Reactions
This compound is primarily formed via hepatic cytochrome P450 (CYP) enzymes:
Enzymatic Contributions
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Autoinhibition : Imatinib and this compound inhibit CYP3A4, CYP2C8, and CYP2D6, reducing their own metabolic rates .
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Metabolite Potency : this compound exhibits 3x lower Bcr-Abl kinase inhibition compared to imatinib .
Transport and Cellular Interactions
This compound interacts with membrane transporters, influencing its bioavailability:
P-glycoprotein (P-gp) Substrate Activity
Cell Line | Intracellular Accumulation (µM) | P-gp Expression | Reference |
---|---|---|---|
K562 (sensitive) | 12.5 ± 1.8 | Low | |
K562/Dox (resistant) | 4.2 ± 0.9 | High |
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P-gp efflux reduces intracellular concentrations by 66% in resistant cells .
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Competitive inhibition of P-gp with verapamil restores accumulation by 2.5-fold .
Protein Binding and Pharmacokinetic Effects
This compound exhibits high plasma protein binding (98.2–99.7%), influencing its unbound fraction:
Binding Characteristics
Protein | Binding Affinity (K<sub>d</sub>, nM) | Impact on Unbound Fraction |
---|---|---|
Albumin (ALB) | 220 ± 45 | Inverse correlation |
α1-Acid glycoprotein | 85 ± 20 | Direct correlation |
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Total plasma concentrations >3,500 ng/mL reduce protein binding efficacy by 12% .
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Genetic polymorphisms (e.g., SLC22A1 rs755828176) increase unbound metabolite levels by 1.8-fold .
Analytical Quantification Methods
High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detection:
Chromatographic Conditions
Parameter | Specification | Reference |
---|---|---|
Column | Polaris C18-A (250 × 2.0 mm, 5 µm) | |
Mobile Phase | Methanol-water (65:35) + 7 mM NH<sub>4</sub>OAc | |
MRM Transition | 480.2 → 394.0 (this compound) |
Scientific Research Applications
Pharmacokinetics and Drug Interactions
N-Desmethyl imatinib is primarily metabolized through cytochrome P450 enzymes CYP2C8 and CYP3A4, contributing to its pharmacokinetic profile. A study developed a physiologically based pharmacokinetic model that illustrates how both imatinib and its metabolite interact with various drugs, highlighting their roles as both victims and perpetrators in drug-drug interactions (DDIs) . This model aids in predicting potential DDIs involving common medications such as rifampicin and ketoconazole, which can significantly alter the efficacy and safety of imatinib therapy.
Table 1: Summary of Drug-Drug Interactions Involving this compound
Perpetrator Drug | Effect on this compound | Clinical Implications |
---|---|---|
Rifampicin | Decreases plasma concentration | Reduced efficacy of imatinib therapy |
Ketoconazole | Increases plasma concentration | Risk of toxicity and adverse effects |
Gemfibrozil | Alters metabolism | Requires dose adjustment |
Genetic Polymorphisms and Efficacy
Research has shown that genetic polymorphisms in metabolizing enzymes can influence the concentrations of this compound in patients. A study involving 62 patients with GIST demonstrated that specific single nucleotide polymorphisms (SNPs) significantly affected the unbound concentrations of both imatinib and its metabolite, correlating these levels with adverse drug reactions (ADRs) . For instance, patients with certain genotypes exhibited higher trough plasma concentrations, suggesting a need for personalized dosing strategies based on genetic profiling.
Table 2: Genetic Polymorphisms Impacting this compound Levels
SNP | Genotype | Effect on Concentration |
---|---|---|
rs755828176 | GA | Higher unbound this compound levels |
rs3814055 | CC | Elevated total imatinib concentrations |
Therapeutic Monitoring
Therapeutic drug monitoring (TDM) is essential for optimizing treatment with imatinib and its metabolite. A study involving 102 CML patients highlighted significant variability in drug levels among individuals, emphasizing the importance of monitoring to achieve therapeutic efficacy while minimizing toxicity . The relationship between drug concentrations and clinical outcomes supports the implementation of TDM as a standard practice in managing patients receiving imatinib therapy.
Case Studies
- Case Study on Adverse Drug Reactions : A cohort study indicated that patients experiencing ADRs had significantly higher total and unbound concentrations of this compound compared to those without ADRs. This finding underscores the potential for increased toxicity associated with elevated metabolite levels .
- Impact of Co-Medications : Another case report detailed how co-administration of St. John's wort increased the maximum concentration (Cmax) of this compound, leading to concerns regarding potential therapeutic failure due to induced metabolism .
Mechanism of Action
N-Desmethyl Imatinib exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR). These kinases play crucial roles in cell proliferation and survival. By inhibiting these targets, this compound disrupts the signaling pathways that drive the growth and survival of cancer cells, leading to their apoptosis (programmed cell death) .
Comparison with Similar Compounds
Pharmacokinetics :
- Absorption & Bioavailability : Imatinib has 98% oral bioavailability, reaching peak plasma concentrations (Cmax) within 2–4 hours . NDI achieves Cmax later (~6.7 hours in rats) due to metabolic conversion .
- Half-Life : Imatinib’s elimination half-life is ~18 hours, while NDI’s is significantly longer (~40 hours in humans), prolonging therapeutic effects .
- Metabolism : Imatinib is primarily metabolized by CYP3A4, with NDI constituting ~20% of total plasma metabolites at steady state .
NDI’s pharmacokinetics are influenced by drug-drug and herb-drug interactions, particularly with CYP3A4 modulators like grape seed (GS) and green tea (GT) extracts .
Pharmacokinetic Comparison with Imatinib
Key Parameters (Human Data) :
Parameter | Imatinib | N-Desmethyl Imatinib |
---|---|---|
Half-Life (t1/2) | 18 hours | 40 hours |
Cmax Ratio | 100% | ~7% |
AUC Ratio | 100% | ~6.8% |
Rodent Studies (Interaction Effects) :
Co-administration with CYP3A4 inhibitors alters exposure:
Treatment (Rat Study) | Imatinib Cmax ↓ | Imatinib AUC ↓ | NDI Cmax ↓ | NDI AUC ↓ |
---|---|---|---|---|
High-dose GS (100 mg/kg) | 61.1% | 72.2% | 67.8% | 73.0% |
Low-dose GT (50 mg/kg) | 53.6% | 63.5% | 79.2% | 81.1% |
NDI exhibits greater sensitivity to CYP3A4 inhibition, suggesting additional interaction mechanisms (e.g., transporter modulation) .
Activity Comparison with Imatinib and Other Metabolites
- Equipotent Activity : NDI shows comparable in vitro potency to Imatinib in kinase inhibition .
- Conflicting Evidence : Some studies report NDI as less potent (3- to >10-fold higher IC50), possibly due to assay variability or cellular context .
- Clinical Relevance : Despite lower plasma levels (~20% of Imatinib), NDI’s prolonged half-life may sustain target inhibition .
Comparison with Other TKI Metabolites :
- N-Desmethyl Ponatinib : Similar to NDI, it is an active metabolite of Ponatinib, quantified using analogous LC-MS/MS methods . However, potency and pharmacokinetic data remain scarce.
- Imatinib-D8 : A deuterated form used in analytical assays, highlighting the importance of metabolite monitoring in therapeutic drug monitoring (TDM) .
Analytical Methods
NDI is quantified alongside Imatinib using validated LC-MS/MS protocols, critical for TDM in CML/GIST patients . Key parameters:
- Lower Limit of Quantification (LLOQ) : 0.5 ng/mL for NDI vs. 2.5 ng/mL for Imatinib .
- Precision : Intra-day and inter-day variability <15% .
Clinical Implications
Biological Activity
N-Desmethyl imatinib (NDMI), also known as CGP 74588, is a significant metabolite of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Understanding the biological activity of NDMI is crucial for optimizing therapeutic strategies and managing drug interactions.
Pharmacokinetics and Metabolism
Imatinib is predominantly metabolized by cytochrome P450 enzymes, particularly CYP3A4, to form NDMI, which constitutes about 10-15% of the administered dose of imatinib . The pharmacokinetic profile of NDMI shows that it is well absorbed when administered orally, achieving a bioavailability exceeding 97% .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | >97% |
Plasma Concentration (Cmax) | 285 ± 95 ng/mL (increased to 318 ± 95 ng/mL with St. John's wort) |
Area Under Curve (AUC) | Not specified |
In Vitro Studies
NDMI has been shown to exhibit biological activity, albeit at a lower potency compared to imatinib. Specifically, its effectiveness against the BCR-ABL fusion protein, which is pivotal in CML, is approximately three times lower than that of imatinib . In studies involving K562 cells (a model for CML), NDMI demonstrated a capacity to inhibit cell proliferation and induce apoptosis in sensitive cell lines, although these effects were significantly weaker than those produced by imatinib .
Interaction with P-Glycoprotein
One critical aspect of NDMI's biological activity is its interaction with P-glycoprotein (P-gp), an efflux transporter that can influence drug resistance. Research indicates that NDMI accumulates more effectively than imatinib in sensitive K562 cells but is less effective in multidrug-resistant K562/Dox cells due to the overexpression of P-gp . This suggests that NDMI may serve as a substrate for P-gp, potentially affecting its therapeutic efficacy in resistant cases.
Drug-Drug Interactions
NDMI influences the pharmacokinetics of co-administered drugs through its inhibition of various cytochrome P450 enzymes (CYP2C8, CYP2D6, and CYP3A4) . This interaction can lead to altered drug levels and efficacy in patients receiving multiple medications. For instance, when combined with St. John's wort, a known inducer of CYP3A4, the plasma concentration of NDMI was observed to increase significantly .
Case Studies
In clinical settings, monitoring the levels of both imatinib and NDMI has proven beneficial for optimizing treatment regimens. A cohort study utilizing LC-MS/MS methods highlighted the importance of therapeutic drug monitoring for improving patient outcomes in CML treatment .
Table 2: Case Study Summary on this compound
Q & A
Basic Research Questions
Q. How can researchers identify and characterize N-Desmethyl Imatinib in biological samples?
Methodological Answer:
- Use liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for high-resolution identification. Compare retention times and fragmentation patterns with reference standards to confirm structural identity .
- For quantification in human plasma, employ two-dimensional liquid chromatography (2D-LC) to achieve high sensitivity (intra-day and inter-day RSD <5.0%) and resolve matrix interferences .
- Validate methods using parameters like linearity, precision, accuracy, and limit of detection (LOD). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. What is the pharmacokinetic role of this compound in therapeutic monitoring?
Methodological Answer:
- Monitor plasma concentrations of this compound alongside imatinib to assess metabolic conversion rates. In clinical studies, metabolite-to-parent drug ratios (e.g., 1.8×10⁻³ at 20 minutes to 3.97×10⁻³ at 4 hours post-administration) indicate gradual accumulation .
- Use population pharmacokinetic modeling to account for inter-individual variability in CYP3A4/5 activity, which drives N-desmethylation. Include covariates like age, hepatic function, and co-administered drugs (e.g., CYP inhibitors/inducers) .
Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?
Methodological Answer:
- High-performance liquid chromatography (HPLC) with UV detection is suitable for routine analysis, achieving baseline separation from imatinib and its oxidative byproducts (e.g., imatinib-piperazine-N-oxide) .
- For trace-level detection in tissue samples (e.g., Schistosoma mansoni), prioritize LC-QTOF-MS due to its superior sensitivity and ability to distinguish isotopic patterns .
Advanced Research Questions
Q. How should researchers design experiments to study this compound metabolism in non-human models?
Methodological Answer:
- Select model organisms (e.g., S. mansoni) with conserved CYP450 pathways. Dose imatinib at clinically relevant concentrations (e.g., 20–100 μM) and collect samples at multiple timepoints (e.g., 20 min to 4 hours) to track metabolite kinetics .
- Include negative controls (e.g., CYP450 inhibitors) to confirm enzymatic involvement. Validate findings against human liver microsome assays .
Q. How can contradictions in metabolite detection across studies be resolved?
Methodological Answer:
- Investigate methodological disparities: Lower-concentration studies (e.g., 20 μM imatinib) may fail to detect this compound due to LOD limitations. Use signal-to-noise ratio (S/N) thresholds and confirm detection via spiked recovery experiments .
- Replicate conflicting studies under standardized conditions (e.g., identical LC-MS parameters) and share raw data for cross-validation .
Q. What strategies optimize this compound detection in low-abundance scenarios?
Methodological Answer:
- Implement solid-phase extraction (SPE) for plasma sample cleanup, improving recovery rates by >90% .
- Use stable isotope-labeled internal standards (e.g., this compound-d8) to correct for ion suppression/enhancement in mass spectrometry .
Q. How should metabolite monitoring be integrated into clinical trial protocols?
Methodological Answer:
- Include pharmacokinetic sampling schedules aligned with imatinib administration (e.g., pre-dose, 1, 2, 4, 8, and 24 hours post-dose). Use sparse sampling designs to minimize patient burden .
- Document analytical methods in the Investigator’s Brochure (IB) , specifying validation parameters and reference ranges for regulatory compliance .
Q. What statistical approaches are recommended for analyzing pharmacokinetic data?
Methodological Answer:
- Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. For population modeling, use nonlinear mixed-effects software (e.g., NONMEM) to assess covariates .
- Report variability using %RSD for intra/inter-day precision and 95% confidence intervals for mean estimates .
Q. How can reproducibility in metabolite studies be ensured?
Methodological Answer:
Properties
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQYXPHRXIZMDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193500 | |
Record name | CGP-74588 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404844-02-6 | |
Record name | N-Desmethylimatinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404844026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-74588 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-74588 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GOH0N63QD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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